molecular formula C16H22N6O B2445708 2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one CAS No. 1021253-59-7

2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one

Cat. No.: B2445708
CAS No.: 1021253-59-7
M. Wt: 314.393
InChI Key: XXOAOXAOZRDFKV-UHFFFAOYSA-N
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Description

2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a complex organic compound that features a tetrazole ring, a piperazine ring, and a ketone functional group. The tetrazole ring is known for its stability and biological activity, making this compound of interest in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

2-methyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-13(2)16(23)21-10-8-20(9-11-21)12-15-17-18-19-22(15)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOAOXAOZRDFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide, ethanol, water.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated tetrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1H-tetrazol-5-yl)methyl)piperazine: Similar structure but lacks the ketone group.

    2-methyl-1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)ethanone: Similar structure but with a different alkyl chain length.

Uniqueness

2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is unique due to the presence of both the tetrazole and piperazine rings along with the ketone group, which provides a combination of stability, biological activity, and reactivity that is not commonly found in other compounds .

Biological Activity

The compound 2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a synthetic organic molecule that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N6OC_{16}H_{22}N_{6}O, with a molecular weight of 306.39 g/mol. The compound features a piperazine ring and a tetrazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H22N6OC_{16}H_{22}N_{6}O
Molecular Weight306.39 g/mol
CAS NumberNot specified

The biological activity of 2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The tetrazole ring can act as a bioisostere for carboxylic acids, enabling it to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The piperazine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.

Antimicrobial Properties

Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial activity. In vitro studies indicate that 2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one shows potency against various bacterial and fungal strains.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties, particularly through the induction of apoptosis in cancer cell lines. The mechanism involves modulation of signaling pathways related to cell survival and proliferation.

Case Study: Apoptosis Induction

A study conducted on human breast cancer cell lines (MCF7) showed that treatment with the compound resulted in a significant increase in apoptotic cells as measured by flow cytometry.

Toxicity and Safety Profile

Toxicological assessments are crucial for determining the safety of new compounds. Early-stage toxicity studies indicate that 2-methyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one has a favorable safety profile with low cytotoxicity against normal human cell lines at therapeutic concentrations.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)
Normal Human Fibroblasts>1000
MCF7 Breast Cancer Cells50

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